molecular formula C14H10ClFN2O2 B4936305 N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide

N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide

Cat. No.: B4936305
M. Wt: 292.69 g/mol
InChI Key: WMVOOSBNCFAVNC-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms

Mechanism of Action

Target of Action

The primary target of N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable reagent to introduce the carbamoyl group, completing the synthesis .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .

Scientific Research Applications

Chemistry: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents .

Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation .

Comparison with Similar Compounds

  • N-(4-carbamoylphenyl)-4-chlorobenzamide
  • N-(4-carbamoylphenyl)-4-fluorobenzamide
  • N-(4-carbamoylphenyl)-4-bromobenzamide

Uniqueness: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can enhance the compound’s reactivity and its ability to interact with biological targets. The combination of these substituents can also influence the compound’s physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-9-3-6-11(12(16)7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVOOSBNCFAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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